REACTION_CXSMILES
|
[Li]OC(C)=O.O.O.[Cl:8][C:9]1[CH:10]=[CH:11][C:12]2[O:17][CH2:16][C:15](C(O)=O)=[CH:14][C:13]=2[CH:21]=1.C1C(=O)N([Br:29])C(=O)C1>CC#N.O>[Br:29][C:15]1[CH2:16][O:17][C:12]2[C:13]([CH:14]=1)=[CH:21][C:9]([Cl:8])=[CH:10][CH:11]=2 |f:0.1.2,5.6|
|
Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
[Li]OC(=O)C.O.O
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C=C(CO2)C(=O)O)C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CC#N.O
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (gradient, hexanes
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1COC2=CC=C(C=C2C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.47 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 23.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |